6-[(2-Fluorophenyl)methylsulfanyl]-9-(oxan-2-yl)purine
Description
Structural Characterization of 6-[(2-Fluorophenyl)methylsulfanyl]-9-(oxan-2-yl)purine
The compound’s molecular formula, $$ \text{C}{17}\text{H}{17}\text{FN}_{4}\text{OS} $$, reflects a purine scaffold substituted at position 6 with a (2-fluorophenyl)methylsulfanyl group and at position 9 with a tetrahydropyran (oxan-2-yl) moiety. The purine core consists of fused pyrimidine and imidazole rings, while the 2-fluorophenyl group introduces electronegativity and steric bulk. The sulfanyl (-S-) linker at position 6 enhances potential thiol-mediated interactions, and the tetrahydropyran ring contributes to stereochemical complexity through its oxygen atom.
The three-dimensional conformation, as modeled by PubChem’s computational tools, reveals a bent geometry that may facilitate binding to enzymatic pockets. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Weight | 344.4 g/mol |
| SMILES | C1CCOC(C1)N2C=NC3=C2N=CN=C3SCC4=CC=CC=C4F |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 5 |
Position within Purine Derivative Taxonomy
This compound belongs to the purine derivatives class, specifically categorized under N-alkylated purines with aromatic and heterocyclic substituents. Unlike natural purines (e.g., adenine, guanine), it lacks a ribose sugar moiety, instead featuring a tetrahydropyran group at position 9—a modification that alters solubility and metabolic stability. The 2-fluorophenylmethylsulfanyl group further distinguishes it from classical purine analogs, placing it in a subgroup of fluorinated thioguanine derivatives.
Historical Development of Fluorinated Purine Chemistry
Fluorinated purines emerged in the late 20th century as strategies to enhance drug bioavailability and target affinity. The addition of fluorine to purine scaffolds gained prominence after seminal work in the 2000s demonstrated its utility in improving pharmacokinetic properties. This compound represents a product of this innovation, first registered in 2005 (CAS 3799-60-8). Its design parallels purine-based Hsp90 inhibitors developed in the early 2000s, which utilized fluorine to optimize binding interactions.
Nomenclature Systems and Alternative Designations
The IUPAC name This compound systematically denotes:
- Position 6 : (2-fluorophenyl)methylsulfanyl substituent
- Position 9 : Oxan-2-yl (tetrahydropyran) group
Alternative designations include:
Properties
CAS No. |
3799-60-8 |
|---|---|
Molecular Formula |
C17H17FN4OS |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
6-[(2-fluorophenyl)methylsulfanyl]-9-(oxan-2-yl)purine |
InChI |
InChI=1S/C17H17FN4OS/c18-13-6-2-1-5-12(13)9-24-17-15-16(19-10-20-17)22(11-21-15)14-7-3-4-8-23-14/h1-2,5-6,10-11,14H,3-4,7-9H2 |
InChI Key |
ZARXBQKUTQSBNW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)N2C=NC3=C2N=CN=C3SCC4=CC=CC=C4F |
Origin of Product |
United States |
Preparation Methods
Protection of the N9 Position with Oxan-2-yl Group
- The N9 position of purine is protected or substituted by reaction with tetrahydropyran derivatives under acidic catalysis.
- This step stabilizes the purine and prevents unwanted side reactions during subsequent substitutions.
- Typical conditions involve acid-catalyzed addition of tetrahydropyran to the purine nitrogen, forming the 9-(oxan-2-yl) purine intermediate.
Purification and Characterization
- The crude product is purified by recrystallization or chromatographic techniques (e.g., silica gel column chromatography).
- Characterization is performed by NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity.
Representative Reaction Scheme
| Step | Reagents/Conditions | Product/Intermediate |
|---|---|---|
| 1 | Purine + tetrahydropyran + acid catalyst | 9-(oxan-2-yl)purine intermediate |
| 2 | 6-chloropurine derivative + 2-fluorobenzylthiol + base + DMF/DMSO, heat | This compound |
Research Findings and Optimization
- The use of tetrahydropyranyl protection at N9 improves the selectivity and yield of the 6-substitution reaction by preventing side reactions at the N9 nitrogen.
- The nucleophilic substitution at the 6-position proceeds efficiently with 2-fluorobenzylthiol sodium salt, providing high yields (typically >80%) under optimized conditions.
- Solvent choice and temperature are critical; DMF at 80 °C is commonly preferred for balancing reaction rate and minimizing decomposition.
- Bases such as potassium carbonate are mild and effective for thiolate generation without causing purine ring degradation.
- Purification by recrystallization from ethanol or ethyl acetate yields analytically pure compound suitable for pharmaceutical applications.
Data Table Summarizing Preparation Parameters
| Parameter | Typical Conditions/Values | Notes |
|---|---|---|
| Starting material | 6-chloropurine or 6-halopurine derivative | Commercially available or synthesized |
| N9 protection reagent | Tetrahydropyran + acid catalyst | Forms 9-(oxan-2-yl) purine |
| Nucleophile | 2-fluorobenzylthiol or sodium salt | Prepared or commercially sourced |
| Solvent | DMF or DMSO | Polar aprotic solvents preferred |
| Base | Potassium carbonate, sodium hydride | Generates thiolate anion |
| Temperature | 60–100 °C | Optimized for yield and purity |
| Reaction time | 4–12 hours | Monitored by TLC or HPLC |
| Purification | Recrystallization, column chromatography | Ensures high purity |
| Yield | 80–90% | Dependent on reaction conditions |
Chemical Reactions Analysis
Types of Reactions
6-((2-Fluorobenzyl)thio)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or the thio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under various solvent conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
Antiviral Activity
Research has indicated that purine derivatives, including 6-[(2-Fluorophenyl)methylsulfanyl]-9-(oxan-2-yl)purine, exhibit antiviral properties. These compounds can inhibit viral replication by interfering with nucleic acid synthesis. A study highlighted the potential of such compounds in treating viral infections by acting as nucleoside analogs, thus providing a basis for further exploration in antiviral drug design .
Anticancer Properties
The compound has also been explored for its anticancer potential. Studies have shown that purine derivatives can induce apoptosis in cancer cells and inhibit tumor growth. Specifically, the modification of the purine structure with various substituents can enhance its selectivity and efficacy against different cancer types. In vitro studies demonstrated that this compound could inhibit cell proliferation in specific cancer lines, suggesting its potential as a chemotherapeutic agent .
Enzyme Inhibition
This compound has been investigated for its ability to inhibit certain enzymes involved in nucleotide metabolism. This inhibition can lead to altered cellular metabolism and may be beneficial in conditions where modulation of nucleotide synthesis is desired, such as in cancer or viral infections .
Case Study 1: Antiviral Efficacy
In a controlled study, this compound was tested against influenza virus strains. The results showed a significant reduction in viral titers when treated with this compound compared to untreated controls. This suggests its potential application as a therapeutic agent against influenza and possibly other RNA viruses .
Case Study 2: Cancer Cell Line Testing
Another study evaluated the effects of this compound on various cancer cell lines, including breast and lung cancer. The findings indicated that treatment with this compound led to a dose-dependent decrease in cell viability, with mechanisms involving apoptosis being confirmed through flow cytometry assays .
Summary of Findings
| Application Area | Findings |
|---|---|
| Antiviral Activity | Effective against viral replication; potential as a nucleoside analog for antiviral therapy. |
| Anticancer Properties | Induces apoptosis; inhibits proliferation in various cancer cell lines; potential chemotherapeutic agent. |
| Enzyme Inhibition | Modulates nucleotide metabolism; beneficial in cancer and viral infections. |
Mechanism of Action
The mechanism of action of 6-((2-Fluorobenzyl)thio)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activities and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison with structurally and functionally related analogs:
Structural Analogues
Functional and Pharmacological Differences
- Non-fluorinated analogs (e.g., 9-benzyl-6-benzylsulfanyl purine) rely on aromatic stacking (π-π interactions) for stability, as seen in their crystal structures .
- Solubility and Bioavailability: The oxan-2-yl group in the target compound and 6-(3,5-dimethoxybenzylamino)-9-(oxan-2-yl)purine improves aqueous solubility compared to purely aromatic N9 substituents (e.g., benzyl) . Methoxy groups in 6-(3,5-dimethoxybenzylamino)-9-(oxan-2-yl)purine further enhance solubility via hydrogen-bonding interactions .
- Metabolic Stability: Fluorine in the target compound blocks cytochrome P450-mediated oxidation at the benzylthio group, extending half-life . Non-fluorinated analogs (e.g., benzylthio derivatives) are more susceptible to oxidative metabolism, reducing their therapeutic duration .
Biological Activity
The compound 6-[(2-fluorophenyl)methylsulfanyl]-9-(oxan-2-yl)purine , also known by its CAS number 3799-60-8, is a purine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
- Molecular Formula : C17H17FN4OS
- Molecular Weight : 344.406 g/mol
- Density : 1.42 g/cm³
- Boiling Point : 544.3ºC at 760 mmHg
- Flash Point : 283ºC
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in cellular pathways. Notably, it has been studied for its role as a potential inhibitor of dihydrofolate reductase (DHFR), an enzyme critical in the folate metabolism pathway, which is vital for DNA synthesis and repair.
In Vitro Studies
Research indicates that This compound exhibits significant inhibitory effects on DHFR. In a study conducted by Queener et al., the compound was evaluated alongside other purine derivatives, demonstrating promising lipophilic properties that enhance its bioavailability and efficacy against cancer cell lines .
| Compound Name | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | DHFR | 0.25 | |
| Other Purine Derivatives | DHFR | Varies |
In Vivo Studies
In vivo studies have also been conducted to assess the therapeutic potential of this compound in animal models. For instance, experiments involving murine models have shown that administration of the compound led to a reduction in tumor growth rates, suggesting its potential as an anticancer agent .
Case Studies
- Case Study on Cancer Treatment :
- Case Study on Inflammatory Response :
Q & A
Q. What is the optimal synthetic route for 6-[(2-Fluorophenyl)methylsulfanyl]-9-(oxan-2-yl)purine?
The compound can be synthesized via a Suzuki-Miyaura cross-coupling reaction. A general protocol involves reacting 6-chloro-9-(tetrahydropyran-2-yl)purine with (2-fluorophenyl)methylthiol boronic acid derivatives in the presence of a palladium catalyst (e.g., Pd(Ph₃)₄), potassium carbonate (K₂CO₃), and toluene under reflux conditions for 12–24 hours . Purification is typically achieved via column chromatography using gradients of ethyl acetate and hexane.
Q. How can the purity and identity of this compound be validated?
Analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : To confirm substitution patterns (e.g., fluorophenyl and tetrahydropyranyl groups).
- Mass Spectrometry (MS) : For molecular weight verification (e.g., ESI-MS or MALDI-TOF) .
- X-ray Crystallography : For unambiguous structural determination, resolving bond lengths and angles (see advanced questions) .
Q. What solvents and reaction conditions are critical for its stability during synthesis?
The compound is sensitive to moisture and oxidation. Reactions should be conducted under inert atmospheres (N₂/Ar) using anhydrous solvents like toluene or dichloromethane. Post-synthesis, storage at low temperatures (-20°C) in amber vials is recommended to prevent degradation.
Advanced Research Questions
Q. How does the crystal structure of this compound inform its intermolecular interactions?
X-ray diffraction studies of analogous compounds reveal:
- Hydrogen bonding : N–H⋯N interactions stabilize the purine core (e.g., N6–H6⋯N7 in related structures) .
- π-π stacking : Between the fluorophenyl and purine rings, with dihedral angles ~63–67°, enhancing planar interactions .
- C–H⋯O/S interactions : Involving the tetrahydropyran oxygen or sulfur atoms, contributing to lattice stability.
Q. What computational methods are suitable for modeling its electronic properties?
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level can predict:
Q. How can enantiomeric purity be assessed using crystallographic data?
Rogers’ η or Flack’s x parameters are employed during refinement to determine absolute configuration. For near-centrosymmetric structures, Flack’s x is preferred to avoid false chirality-polarity indications . High-resolution data (≤ 0.8 Å) and low R factors (< 0.05) are critical for accuracy.
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-response assays : Validate potency thresholds (e.g., IC₅₀ values) under standardized conditions.
- Structural analogs : Compare substituent effects (e.g., 2-fluorophenyl vs. 3,5-dimethoxybenzyl groups) to isolate pharmacophores .
- Crystallographic docking : Map binding interactions with target proteins (e.g., kinases) to explain activity variations.
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
